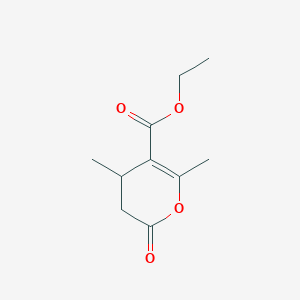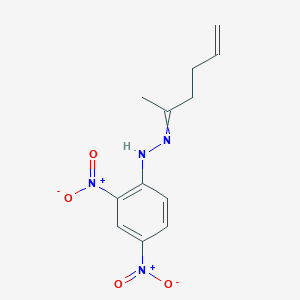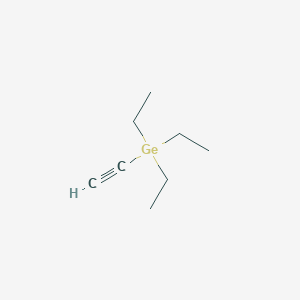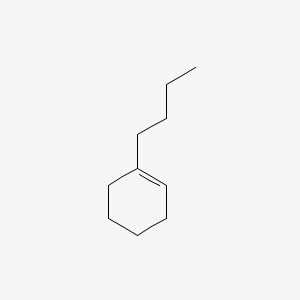![molecular formula C12H28O2S2Sn B14737512 Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis- CAS No. 3026-81-1](/img/structure/B14737512.png)
Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- is a chemical compound with the molecular formula C14H30O2S2Sn It is a derivative of ethanol where the hydrogen atoms are replaced by a dibutylstannylene group and thio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- typically involves the reaction of dibutyltin dichloride with thiol-containing ethanol derivatives. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the substitution reaction. The general reaction scheme can be represented as follows:
Bu2SnCl2+2HSCH2CH2OH→Bu2Sn(SCH2CH2OH)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The dibutylstannylene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- involves its interaction with various molecular targets. The dibutylstannylene group can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The thio groups can undergo redox reactions, affecting cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol, 2,2’-[(1-methylethylidene)bis(thio)]bis-
- Ethanol, 2,2’-[(propane-2,2-diylbis(sulfanediyl))diethanol]
Uniqueness
Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- is unique due to the presence of the dibutylstannylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
3026-81-1 |
|---|---|
Molekularformel |
C12H28O2S2Sn |
Molekulargewicht |
387.2 g/mol |
IUPAC-Name |
2-[dibutyl(2-hydroxyethylsulfanyl)stannyl]sulfanylethanol |
InChI |
InChI=1S/2C4H9.2C2H6OS.Sn/c2*1-3-4-2;2*3-1-2-4;/h2*1,3-4H2,2H3;2*3-4H,1-2H2;/q;;;;+2/p-2 |
InChI-Schlüssel |
ZFWGNAOKHGCBSE-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(SCCO)SCCO |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


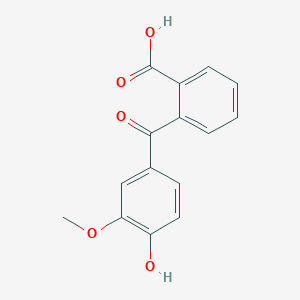
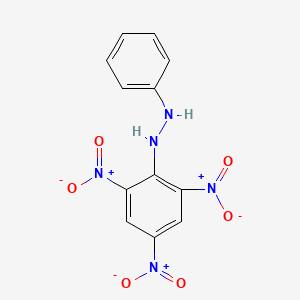
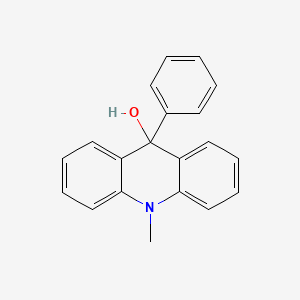

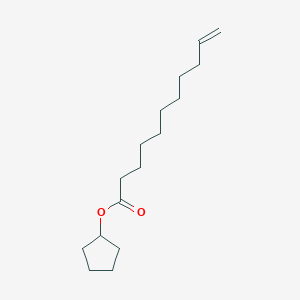
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
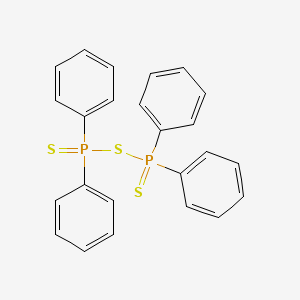
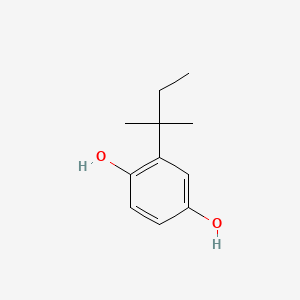
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)

